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Compound of Interest

Compound Name: Diironnonacarbonyl!

Cat. No.: B12055905

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of diiron
nonacarbonyl (Fez(CO)s), a pivotal organometallic compound. This document details the
crystallographic parameters, molecular geometry, and the experimental protocols utilized for its
characterization, including single-crystal X-ray diffraction and Méssbauer spectroscopy. The
information presented is intended to serve as a valuable resource for researchers in
organometallic chemistry, materials science, and drug development.

Introduction to Diiron Nonacarbonyl

Diiron nonacarbonyl is a micaceous orange solid that serves as a key reagent in
organometallic chemistry and organic synthesis.[1] Its low solubility in common solvents has
historically presented challenges for crystal growth and structural elucidation.[1] The molecule
consists of two iron atoms, nine carbonyl ligands, and exhibits a structure with Dsh symmetry.
[2] A subject of ongoing discussion is the nature of the iron-iron interaction, with theoretical
analyses suggesting the absence of a direct Fe-Fe bond in favor of a three-center-two-electron
bond involving a bridging carbony! group.[2]

Crystallographic and Structural Data

The crystal structure of diiron nonacarbonyl has been determined with high accuracy using
single-crystal X-ray diffraction. The key crystallographic and molecular geometry parameters
are summarized in the tables below.
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Crystallographic Data

Parameter Value Reference
Crystal System Hexagonal [3]
Space Group P63/m [3]
a 6.45 A [3]
b 6.45 A [3]
c 16.14 A [3]
o 90.00° [3]
B 90.00° [3]
y 120.00° [3]
Unit Cell Volume 580.87 A3 [3]

Selected Bond Lengthsand Angles

Length (A) / Angle

Bond/Angle Type ) Reference
Fe-Fe 2.523(1)

Fe-C Terminal 1.838(3)

Fe-C Bridging 2.016(3)

C-O Terminal 1.156(4)

C-O Bridging 1.176(5)

C(terminal)-Fe-

C(terminal) 96.1(1)

Fe-C(bridging)-Fe 77.6(2)

Fe-C-O(terminal) 177.1(3)

Experimental Protocols

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://cms.eas.ualberta.ca/xrd/sample-preparation/
https://cms.eas.ualberta.ca/xrd/sample-preparation/
https://cms.eas.ualberta.ca/xrd/sample-preparation/
https://cms.eas.ualberta.ca/xrd/sample-preparation/
https://cms.eas.ualberta.ca/xrd/sample-preparation/
https://cms.eas.ualberta.ca/xrd/sample-preparation/
https://cms.eas.ualberta.ca/xrd/sample-preparation/
https://cms.eas.ualberta.ca/xrd/sample-preparation/
https://cms.eas.ualberta.ca/xrd/sample-preparation/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The determination of the crystal structure of diiron nonacarbonyl relies on sophisticated
analytical techniques. The following sections provide detailed methodologies for the key
experiments.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-
dimensional arrangement of atoms in a crystalline solid.

A streamlined workflow for the single-crystal X-ray diffraction analysis of diiron nonacarbonyl.

o Crystal Growth: High-quality single crystals of diiron nonacarbonyl are typically grown by the
slow evaporation of a saturated solution or by slow cooling of a solution. Due to its air-
sensitivity, these procedures are performed under an inert atmosphere (e.g., nitrogen or
argon) using Schlenk line techniques.

» Crystal Selection and Mounting: A suitable single crystal (ideally 0.1-0.3 mm in each
dimension) is selected under a microscope. The crystal is coated in a cryoprotectant oil (e.g.,
perfluoropolyether oil) to prevent degradation from air and moisture and then mounted on a
cryoloop.

o Data Collection:

o The mounted crystal is placed on the goniometer head of a single-crystal X-ray
diffractometer equipped with a low-temperature device (typically cooled to ~150 K). The
low temperature minimizes thermal vibrations and potential sample decomposition.

o A monochromatic X-ray beam (e.g., Mo Ka radiation, A = 0.71073 A) is directed at the
crystal.

o The crystal is rotated, and a series of diffraction images are collected by a detector (e.g., a
CCD or CMOS detector).

o The collected frames are auto-indexed to determine the unit cell parameters and
orientation matrix.

e Structure Solution and Refinement:
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o The integrated intensities from the diffraction images are used to solve the crystal
structure. For novel structures, direct methods are often employed to determine the initial
phases of the structure factors.

o The initial structural model is then refined using full-matrix least-squares methods. This
iterative process adjusts atomic positions, and thermal parameters to minimize the
difference between the observed and calculated structure factors.

o The final model is validated by checking various crystallographic parameters (e.g., R-
factor, goodness-of-fit) and the reasonableness of the bond lengths and angles.

Moéssbauer Spectroscopy

Mdssbauer spectroscopy is a highly sensitive technique for probing the local electronic
environment of iron nuclei. For diiron nonacarbonyl, it provides valuable information about the
oxidation state and site symmetry of the iron atoms. The Mdssbauer spectrum of Fe2(CO)s
reveals a single quadrupole doublet, which is consistent with the Dsh-symmetric structure
where both iron atoms are chemically equivalent.[1]

A general workflow for the Mdssbauer spectroscopy analysis of diiron nonacarbonyl.

o Sample Preparation: A powdered sample of diiron nonacarbonyl is finely ground to ensure a
uniform thickness. The powder is then encapsulated in a sample holder, often made of a
material like Delrin or Lucite, to a specific thickness to optimize the signal-to-noise ratio. All
sample handling is performed in an inert atmosphere.

o Data Acquisition:

o The sample holder is mounted in a cryostat, and the sample is cooled to a low
temperature, typically that of liquid nitrogen (77 K) or liquid helium (4.2 K), to increase the
recoilless fraction.

o A Mossbauer spectrometer is used, which consists of a radioactive source (commonly
>7Co in a rhodium matrix) that emits gamma rays, a drive to move the source at varying
velocities (to create a Doppler energy shift), a detector, and data acquisition electronics.
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o The gamma rays are passed through the sample, and the transmission is measured as a
function of the source velocity.

o Data Analysis:

[¢]

The resulting Méssbauer spectrum (a plot of gamma-ray transmission versus velocity) is
fitted with Lorentzian line shapes.

o From the fit, the key Mdssbauer parameters are extracted: the isomer shift () and the
guadrupole splitting (AEa).

o The isomer shift provides information about the s-electron density at the iron nucleus and
thus the oxidation state of the iron.

o The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with
the electric field gradient at the nucleus and provides information about the symmetry of
the electronic environment around the iron atom.

Molecular Structure and Bonding

The molecular structure of diiron nonacarbonyl is a classic example of a metal carbonyl cluster.

The molecular structure of diiron nonacarbonyl, showing the two iron centers, three bridging
carbonyl ligands, and six terminal carbonyl ligands.

The structure features two iron atoms bridged by three carbonyl ligands, with each iron atom
also bonded to three terminal carbonyl ligands. This arrangement results in a confacial
bioctahedral geometry. The nature of the Fe-Fe bond has been a topic of considerable debate.
While early descriptions included a direct Fe-Fe bond to satisfy the 18-electron rule for each
iron atom, more recent theoretical studies suggest that a direct metal-metal bond is absent.
Instead, the interaction is better described by a combination of through-space and through-
bridge interactions, with the possibility of a three-center-two-electron "banana bond" for one of
the bridging carbonyls.[4]

Conclusion

The crystal structure of diiron nonacarbonyl has been thoroughly characterized by single-
crystal X-ray diffraction and supported by Mdssbauer spectroscopy. This technical guide has
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provided a detailed overview of its crystallographic parameters, molecular geometry, and the
experimental methodologies employed in its analysis. The data and protocols presented herein
are intended to be a valuable reference for researchers working with this and similar
organometallic compounds. The ongoing discussion surrounding the nature of the Fe-Fe bond
highlights the complexity and richness of bonding in metal carbonyl clusters, a field where
continued experimental and theoretical work will undoubtedly yield further insights.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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